molecular formula C33H28N8O2S2 B12048868 2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

Cat. No.: B12048868
M. Wt: 632.8 g/mol
InChI Key: CNXYTMLHMMKCAG-UHFFFAOYSA-N
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Description

2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide is a complex organic compound characterized by its unique structure comprising multiple triazole rings and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 2-anilino-2-oxoethyl sulfanyl derivatives and triazole rings. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and halogenated compounds. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents like DMF or dichloromethane .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted triazole derivatives. These products can be further utilized in various applications depending on their chemical properties .

Scientific Research Applications

2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-({5-[(2-anilino-2-oxoethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide lies in its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C33H28N8O2S2

Molecular Weight

632.8 g/mol

IUPAC Name

2-[[5-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C33H28N8O2S2/c42-30(34-24-13-5-1-6-14-24)22-44-32-38-36-28(40(32)26-17-9-3-10-18-26)21-29-37-39-33(41(29)27-19-11-4-12-20-27)45-23-31(43)35-25-15-7-2-8-16-25/h1-20H,21-23H2,(H,34,42)(H,35,43)

InChI Key

CNXYTMLHMMKCAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=NN=C(N4C5=CC=CC=C5)SCC(=O)NC6=CC=CC=C6

Origin of Product

United States

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